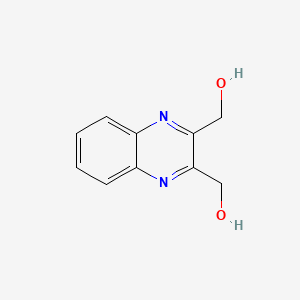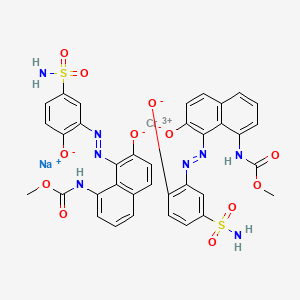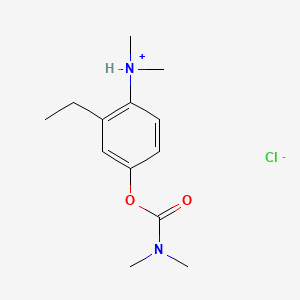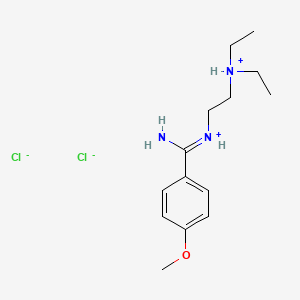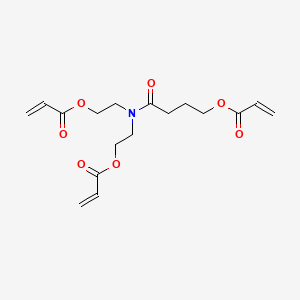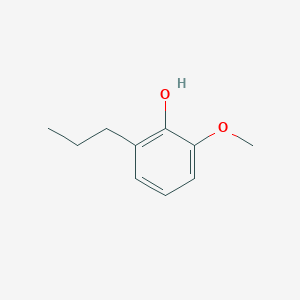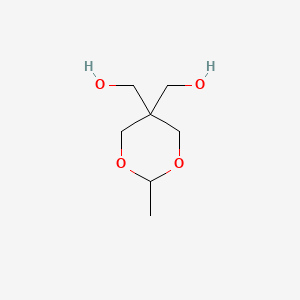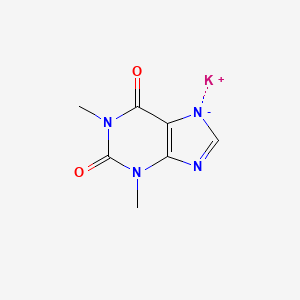
(3-Hydroxyphenyl)isopropyldimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyphenyl)isopropyldimethylammonium iodide is a quaternary ammonium compound with the molecular formula C11H18NO.I. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, an isopropyl group, and a dimethylammonium group, all bonded to an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)isopropyldimethylammonium iodide typically involves the reaction of 3-hydroxyphenyl isopropyl ketone with dimethylamine in the presence of an iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
(3-Hydroxyphenyl)isopropyldimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Hydroxyphenyl)isopropyldimethylammonium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and neurotransmission.
Comparación Con Compuestos Similares
Candicine: A quaternary ammonium compound with a phenethylamine skeleton.
Edrophonium: A cholinesterase inhibitor used in the diagnosis of myasthenia gravis.
Comparison:
Uniqueness: (3-Hydroxyphenyl)isopropyldimethylammonium iodide is unique due to its specific structural features, such as the hydroxyphenyl group and the isopropyl group, which confer distinct chemical and biological properties.
Applications: While similar compounds like candicine and edrophonium have their own specific uses, this compound stands out for its versatility in various research fields.
Propiedades
Número CAS |
63977-51-5 |
|---|---|
Fórmula molecular |
C11H18INO |
Peso molecular |
307.17 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-9(2)12(3,4)10-6-5-7-11(13)8-10;/h5-9H,1-4H3;1H |
Clave InChI |
YWPJUNSZBYZRBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


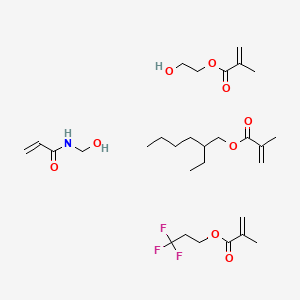
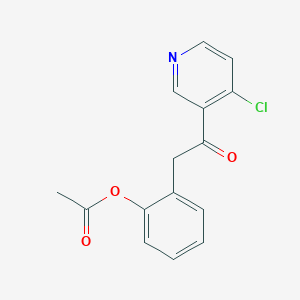
![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
